N-(4-Chlorophenyl)-1,2-phenylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-chlorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBIWJPIRTWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218919 | |
| Record name | N-(4-Chlorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68817-71-0 | |
| Record name | N1-(4-Chlorophenyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68817-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)benzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068817710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Chlorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7C6565WVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Optimization for N 4 Chlorophenyl 1,2 Phenylenediamine
Established Synthetic Routes and Mechanistic Investigations
Established synthetic pathways to N-(4-Chlorophenyl)-1,2-phenylenediamine primarily rely on the chemical transformation of precursor molecules. These routes are well-documented and have been subject to mechanistic studies to understand reaction pathways and optimize conditions for yield and purity.
The most common precursor for the synthesis of this compound is N-(4-Chlorophenyl)-2-nitrobenzenamine. The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. Several reducing systems have been effectively employed for this purpose.
The reduction of aromatic nitro compounds using iron metal in the presence of an acid or an electrolyte like ammonium (B1175870) chloride is a classic and industrially viable method. commonorganicchemistry.comreddit.com This heterogeneous reaction is favored for its cost-effectiveness and relatively mild conditions.
In a typical procedure, N-(4-chlorophenyl)-2-nitrobenzenamine is treated with iron powder in a mixture of ethanol (B145695) and a saturated aqueous solution of ammonium chloride. chemicalbook.com The reaction mixture is heated to facilitate the reduction. The iron acts as the primary reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced to an amine. Ammonium chloride acts as an electrolyte to maintain a slightly acidic pH and facilitate the electron transfer process. This method has demonstrated high efficiency, achieving excellent yields. For instance, a reaction conducted at 70°C for 2 hours yielded the desired N1-(4-Chlorophenyl)benzene-1,2-diamine product in 93.2% yield. chemicalbook.com
| Parameter | Condition |
| Starting Material | N-(4-chlorophenyl)-2-nitrobenzenamine |
| Reagents | Iron Powder, Ammonium Chloride |
| Solvent System | Ethanol / Saturated Aqueous NH₄Cl |
| Temperature | 70 °C |
| Reaction Time | 2 hours |
| Reported Yield | 93.2% |
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its clean reaction profile and high efficiency. commonorganicchemistry.com The process involves the use of hydrogen gas (H₂) as the reductant and a metal catalyst, typically palladium supported on activated carbon (Pd/C). commonorganicchemistry.comnih.gov
This method is highly effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen. One of the significant advantages of catalytic hydrogenation is that the by-product is water, which simplifies purification. However, a potential drawback is the catalyst's ability to reduce other functional groups. commonorganicchemistry.com For substrates containing halogen substituents, such as the chloro-group in N-(4-Chlorophenyl)-2-nitrobenzenamine, there is a risk of hydrodehalogenation, which would lead to an undesired by-product. commonorganicchemistry.comnih.gov The choice of catalyst and reaction conditions can be optimized to minimize this side reaction.
Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and effective reducing agent for converting aromatic nitro compounds to anilines in aqueous media. nih.govorganic-chemistry.org This method offers a valuable alternative to catalytic hydrogenation or metal/acid systems, particularly when other reducible functional groups are present that might not be compatible with harsher conditions. asianpubs.org
The reaction is typically performed by adding sodium dithionite in batches to a solution of the nitro compound in a mixed solvent system, such as ethanol and water, often under basic conditions maintained by sodium hydroxide. chemicalbook.com The mixture is stirred at a moderate temperature (e.g., 50°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC). chemicalbook.com The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration. chemicalbook.com This method is noted for its operational simplicity and circumvention of pyrophoric reagents. nih.gov
| Parameter | Condition |
| Starting Material | N-(4-chlorophenyl)-2-nitrobenzenamine |
| Reagent | Sodium Dithionite (Na₂S₂O₄) |
| Solvent System | Ethanol / Water |
| Additive | Sodium Hydroxide (NaOH) |
| Temperature | 50 °C |
| Key Feature | Suitable for aqueous media |
An alternative synthetic approach involves the formation of the diphenylamine (B1679370) skeleton through a condensation reaction. These reactions typically involve coupling an aromatic diamine, such as o-phenylenediamine (B120857), with a substituted aniline (B41778) derivative. The synthesis of related benzodiazepine (B76468) structures, for example, often begins with the condensation of o-phenylenediamine with ketones, a reaction that can be catalyzed by various agents like silver nitrate. researchgate.net Such condensation strategies are fundamental in building complex heterocyclic systems from simpler aromatic precursors.
To address the often lengthy reaction times associated with traditional thermal heating, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations. psu.edujocpr.com By utilizing microwave irradiation, it is possible to heat reaction mixtures rapidly and efficiently, leading to a dramatic reduction in reaction times and often an improvement in product yields. psu.edumdpi.com
This technology is particularly advantageous for condensation reactions. The application of microwave heating can significantly shorten synthesis times from hours to minutes. mdpi.commdpi.com For instance, syntheses that might require several hours of conventional reflux can be completed in as little as 3 to 10 minutes under microwave irradiation, often with good to excellent yields. mdpi.comnih.gov This acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that cannot be achieved with conventional methods.
Condensation Reactions with Substituted Anilines and Aromatic Diamines
Conventional Reflux Methods and Yield Comparisons
Conventional synthesis of this compound often involves a multi-step process that concludes with a purification step, typically recrystallization under reflux, to achieve the desired high-purity final product. google.com This terminal step is critical for removing impurities from the crude product obtained from prior reactions, such as catalytic hydrogenation of an N-(4-chlorophenyl)-2-nitro-1-aniline intermediate. google.com The choice of solvent for this reflux and recrystallization process significantly impacts the final yield and purity. google.com
Different organic solvents can be employed, with the selection influencing the solubility of the desired compound versus its impurities at elevated temperatures. Upon cooling, the this compound crystallizes out, leaving impurities behind in the solvent. A comparison of different solvents used in this final reflux and purification stage highlights the impact on the final product yield. google.com
| Solvent | Reflux Temperature | Yield | Purity | Source |
|---|---|---|---|---|
| Toluene (B28343) | 80°C | 88% | >99.5% | google.com |
| Methanol (B129727) | 60°C | 86% | >99.5% | google.com |
As the data indicates, both toluene and methanol are effective solvents for the recrystallization of this compound, affording high yields and excellent purity. google.com The choice between them may depend on factors such as cost, safety, and environmental considerations.
Chan-Lam Coupling Reactions and Mechanistic Insights
A more direct and modern approach to forming the crucial C-N bond in this compound is the Chan-Lam coupling reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com This copper-catalyzed cross-coupling reaction provides an efficient method for creating aryl-amine bonds by reacting an aryl boronic acid with an amine. wikipedia.orgnrochemistry.com In the context of synthesizing the target molecule, this would involve coupling p-chlorophenylboronic acid with 1,2-phenylenediamine.
The reaction is valued for its mild conditions, often proceeding at room temperature and being tolerant of air, which presents a significant advantage over other methods like the Buchwald-Hartwig coupling that requires palladium catalysts and inert atmospheres. organic-chemistry.orgnrochemistry.com The general mechanism of the Chan-Lam coupling is complex but is understood to proceed through a catalytic cycle involving copper in various oxidation states. wikipedia.orgnrochemistry.com The key phases of the mechanism include transmetallation, ligand exchange, and reductive elimination. nrochemistry.comthieme-connect.com
Copper(I) iodide (CuI) is one of several copper salts that can be used to catalyze the Chan-Lam coupling. rsc.orgacs.org The catalytic cycle is generally proposed to involve Cu(II) and Cu(III) intermediates. nrochemistry.com The initial Cu(I) salt, such as CuI, is believed to undergo oxidation to the active Cu(II) species or participate in a disproportionation reaction to form a catalytically active complex. rsc.org
The transmetallation step is the transfer of the aryl group (the 4-chlorophenyl moiety) from the boronic acid to the copper catalyst. nrochemistry.com A proposed mechanism suggests this occurs on a Cu(II) complex. nrochemistry.com The Cu(I) species, like that formed from CuI, plays a crucial role as it is regenerated at the end of the catalytic cycle after the C-N bond-forming reductive elimination step. wikipedia.org This Cu(I) is then re-oxidized, often by atmospheric oxygen, to the Cu(II) state, allowing the catalytic cycle to continue. nrochemistry.com The use of CuI in combination with ligands like 4-(Dimethylamino)pyridine (DMAP) has been shown to form highly active square pyramidal copper complexes for these couplings. rsc.org
Unlike palladium-catalyzed cross-couplings that often rely on a formal oxidative addition of an aryl halide to a Pd(0) center, the Chan-Lam reaction follows a different mechanistic pathway. thieme-connect.com The cycle typically begins with a Cu(II) salt. organic-chemistry.org A critical step is ligand exchange , where the amine nucleophile (1,2-phenylenediamine) coordinates to the copper center, often displacing a previous ligand like acetate. thieme-connect.com
Following transmetallation of the aryl group to the copper center, a key Cu(III) intermediate is formed. wikipedia.orgorganic-chemistry.org This is not achieved through a classic oxidative addition but rather through an oxidation or disproportionation of the Cu(II)-aryl complex. nrochemistry.comthieme-connect.com This high-valent Cu(III) species is poised for the final, bond-forming step: reductive elimination . wikipedia.orgnrochemistry.com During reductive elimination, the aryl group and the amino group are joined, forming the desired C-N bond of this compound and reducing the copper from Cu(III) back to Cu(I). wikipedia.org
Reaction Condition Influence on Synthesis Efficiency and Selectivity
The success of synthesizing this compound is highly dependent on the precise control of reaction conditions. Variables such as the choice of solvent and reaction temperature can dramatically affect the reaction rate, product yield, and the formation of undesirable side products.
Solvent Effects and Polarity Optimization (e.g., Ethanol vs. THF)
The choice of solvent is a critical parameter in the synthesis of this compound, influencing reactant solubility, catalyst stability, and reaction kinetics. A wide array of solvents can be utilized for Chan-Lam couplings, including both polar protic solvents like Ethanol and polar aprotic solvents like Tetrahydrofuran (THF). nrochemistry.com
The polarity of the solvent can affect the rate of key mechanistic steps. In general, polar solvents can stabilize charged intermediates that may form during the catalytic cycle. However, the optimal solvent is highly specific to the substrates and catalytic system being used. For instance, in related N-arylation reactions, moderate yields have been achieved using THF. researchgate.net In contrast, for the final purification step of this compound via reflux, solvents like methanol (a polar, protic solvent) and toluene (a non-polar solvent) have both proven effective, demonstrating that polarity is just one factor to consider. google.com
| Solvent | General Polarity | Potential Role in Synthesis |
|---|---|---|
| Ethanol | Polar Protic | Can stabilize charged intermediates and participate in hydrogen bonding, affecting reaction pathways. core.ac.uk Used in Chan-Lam couplings. nrochemistry.com |
| Tetrahydrofuran (THF) | Polar Aprotic | Good at dissolving a range of organic compounds; can yield moderate results in related N-arylation reactions. nrochemistry.comresearchgate.net |
Optimization often requires screening a variety of solvents to find the ideal balance of solubility, reaction rate, and suppression of side reactions for the specific synthetic method employed.
Temperature Control and Side Reaction Mitigation
Temperature is a crucial lever for controlling the rate and selectivity of a chemical reaction. In the synthesis of this compound, precise temperature control is essential for maximizing the yield of the desired product while minimizing the formation of impurities. google.comnih.gov
In conventional methods, specific temperatures are maintained for different stages; for example, a hydrogenation reaction might be conducted at 60–70°C, while a final reflux for purification could be performed at 60°C or 80°C depending on the solvent. google.com Maintaining these optimal temperatures prevents the decomposition of reactants or products and mitigates the formation of side products. nih.gov
Stoichiometric Ratios and Impurity Minimization
The purity of this compound is fundamentally linked to the precise control of stoichiometric ratios between reactants and reagents during its synthesis. A common synthetic route involves the reduction of a nitro-group precursor, such as N-(4-chlorophenyl)-2-nitrobenzenamine. In this reduction step, the molar ratio of the reducing agent to the nitro-aromatic compound is a critical parameter influencing both the reaction's completeness and the impurity profile of the crude product.
For instance, in a laboratory-scale synthesis utilizing iron powder as the reducing agent in the presence of an ammonium chloride solution, a specific ratio is employed to achieve high yield and purity. One documented procedure uses approximately 3.5 molar equivalents of iron powder relative to the N-(4-chlorophenyl)-2-nitrobenzenamine substrate. An excess of the reducing agent is typically used to ensure the complete conversion of the starting material.
Failure to optimize these ratios can lead to several impurities:
Unreacted Starting Material: An insufficient amount of the reducing agent will result in the incomplete conversion of the nitro-precursor, which then contaminates the final product and necessitates extensive purification steps.
Side-Reaction Products: While not extensively detailed in available literature for this specific compound, analogous reactions show that improper stoichiometry can promote the formation of undesired by-products. For example, in related syntheses like halogen exchange fluorination to create precursors, using an optimized molar excess of the fluorinating agent (e.g., 1.75 equivalents) was found to maximize yield to over 91%, while further excess provided no significant benefit and could increase production costs. researchgate.net
The following table outlines the impact of stoichiometric adjustments on the synthesis, drawing from established chemical principles.
| Parameter | Condition | Potential Impact on Purity | Mitigation Strategy |
|---|---|---|---|
| Reducing Agent (e.g., Iron Powder) to Substrate Ratio | Insufficient (e.g., <3 molar equivalents) | Incomplete reaction; presence of unreacted N-(4-chlorophenyl)-2-nitrobenzenamine in the final product. | Use a calculated molar excess to drive the reaction to completion. |
| Reducing Agent (e.g., Iron Powder) to Substrate Ratio | Significant Excess | Increased load of inorganic residues (e.g., iron oxides) requiring removal; potential for increased cost. | Optimize the ratio to find the minimum excess required for full conversion, balancing yield and downstream processing load. |
| Catalyst Loading (e.g., Raney Nickel) | Sub-optimal | Slow or incomplete reaction, leading to a mix of starting material and product. | Determine the optimal catalyst loading through empirical studies to ensure efficient conversion. |
Scalability and Industrial Adaptation of Synthetic Procedures
The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant procedural adaptations. Methods developed in the lab must be evaluated for safety, cost-effectiveness, and environmental impact on a larger scale. A synthesis route utilizing o-fluoronitrobenzene and p-chloroaniline followed by catalytic hydrogenation with metallic nickel has been identified as suitable for large-scale production due to its safety, convenience, and lower pollution profile.
Scaling the synthesis to pilot-plant batches of 1-10 kg introduces challenges not present at the bench scale. Key considerations involve managing reaction kinetics, heat transfer, and mass transfer within larger vessels.
For syntheses that employ solid reagents, such as the iron-powder reduction method, ensuring homogeneity is critical. Pilot-scale productions for this type of reaction often utilize stirred-tank reactors equipped with mechanical agitators. The agitation system is designed to maintain a uniform dispersion of the solid iron particles throughout the liquid reaction medium, which is crucial for consistent reaction rates and to avoid localized overheating.
The following table details primary considerations for pilot-scale production.
| Consideration | Challenge at Pilot Scale (1-10 kg) | Industrial Solution |
|---|---|---|
| Heat Management | The reduction of nitro compounds is often highly exothermic. The lower surface-area-to-volume ratio of a larger reactor makes heat dissipation less efficient, risking thermal runaway. | Implementation of reactor jackets with circulating heat-transfer fluids and internal cooling coils. Controlled, gradual addition of reagents to manage the rate of heat generation. |
| Mass Transfer | Achieving uniform mixing of multi-phase reaction systems (e.g., solid iron powder in a liquid solvent) is more difficult in large tanks. | Use of appropriately designed mechanical agitators (e.g., impellers, baffles) to ensure efficient suspension of solids and mixing of reactants. |
| Solid Handling | Charging the reactor with kilograms of powdered reagents and handling the resulting solid by-products (e.g., iron sludge) safely and efficiently. | Employment of contained charging systems (e.g., powder transfer systems) and robust filtration equipment for product isolation. |
| Process Control | Maintaining consistent temperature, pressure, and pH throughout the larger reaction volume. | Use of automated process control systems with calibrated probes for real-time monitoring and adjustment of reaction parameters. |
In an industrial setting, the removal of solid residues, such as catalysts or inorganic by-products, is a critical step that impacts product quality and process efficiency. Post-reaction workup for this compound often involves filtering to remove materials like iron residues or the Raney nickel catalyst. While traditional batch filtration (e.g., using a Nutsche filter) is common, continuous filtration systems are increasingly adopted in fine chemical production to enhance throughput and reduce operational downtime. researchgate.netfilters.co.uk
For a process generating significant solid waste, such as the iron reduction method, a continuous filtration system offers advantages. Self-cleaning automatic filters, for example, can handle slurries and eliminate the need for regular downtime associated with manual cleaning or filter element replacement. filters.co.uk In more advanced applications, dynamic cross-flow filtration is a methodology suitable for continuous processing in the pharmaceutical and fine chemical industries. researchgate.net These systems can effectively separate the product stream from suspended catalyst particles, which can then be washed and potentially recycled.
The solvents used in the synthesis of this compound, such as ethanol, N,N-dimethylformamide (DMF), dimethylacetamide (DMAC), and dimethyl sulfoxide (B87167) (DMSO), represent a significant portion of the production cost and have environmental implications. hebeitech.com Effective recovery and recycling of these solvents are therefore crucial for the economic and environmental sustainability of the industrial process. hebeitech.com
Due to their high boiling points, polar aprotic solvents like DMF, DMAC, and DMSO are commonly recovered using distillation. dmfplant.comhebeitech.com Fractional distillation is often employed to separate the primary solvent from water, lower-boiling impurities, or other reaction components. dmfplant.com For heat-sensitive mixtures or to improve energy efficiency, distillation is often performed under reduced pressure to lower the boiling points.
Beyond distillation, other technologies can be applied for solvent purification:
Adsorption: Activated charcoal can be used to remove colored or organic impurities from the recovered solvent. dmfplant.com
Membrane Separation: Modern techniques like pervaporation or solvent-resistant nanofiltration are emerging as energy-efficient alternatives for separating solvents from water or other contaminants. hebeitech.com
The following table summarizes recovery techniques for common solvents used in this synthesis.
| Solvent | Boiling Point (°C) | Primary Recovery Technique | Secondary/Alternative Techniques |
|---|---|---|---|
| Ethanol (EtOH) | 78.4 | Fractional Distillation | Membrane Separation |
| N,N-Dimethylformamide (DMF) | 153 | Vacuum Distillation | Solvent Extraction, Adsorption |
| N,N-Dimethylacetamide (DMAC) | 165 | Vacuum Distillation | Adsorption, Membrane Separation |
| Dimethyl sulfoxide (DMSO) | 189 | Vacuum Distillation | Solvent Extraction, Crystallization |
By implementing robust solvent recovery protocols, manufacturers can significantly reduce raw material costs, minimize waste disposal, and create a more sustainable production cycle. hebeitech.com
Advanced Reactivity and Transformational Chemistry of N 4 Chlorophenyl 1,2 Phenylenediamine
Electrophilic Aromatic Substitution Reactions on Aromatic Rings
The structure of N-(4-Chlorophenyl)-1,2-phenylenediamine contains two aromatic rings with differing susceptibility to electrophilic aromatic substitution. The benzene-1,2-diamine ring is highly activated due to the electron-donating effects of the two amino groups. Conversely, the 4-chlorophenyl ring is deactivated by the electron-withdrawing inductive effect of the chlorine atom.
Consequently, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are predicted to occur preferentially on the more electron-rich benzene-1,2-diamine moiety. The amino groups direct incoming electrophiles to the ortho and para positions. Given the substitution pattern, the likely positions for electrophilic attack are C4 and C5 of the diamine ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Activating/Deactivating Groups | Predicted Reactivity | Preferred Positions |
|---|---|---|---|
| Benzene-1,2-diamine | -NH2, -NHR (Activating) | High | C4, C5 |
Oxidation Reactions leading to Quinone Derivatives
The o-phenylenediamine (B120857) (OPD) core of the molecule is susceptible to oxidation, which can lead to the formation of complex heterocyclic structures rather than simple quinones. The oxidation of OPD and its derivatives is a key reaction for producing phenazines. mdpi.comnih.gov In a typical reaction, two molecules of the o-phenylenediamine derivative undergo oxidative condensation. mdpi.com
For this compound, this process would involve the initial formation of an imide radical, followed by dimerization and rearrangement to yield a substituted 2,3-diaminophenazine. mdpi.com This resulting product, a quinone-diimine derivative, is a highly conjugated system. Further oxidation can lead to the formation of polymeric materials, often referred to as polyOPDs. nih.govacs.org The oxidation can be initiated by various agents, including chemical oxidants like copper ions or hydrogen peroxide, often in the presence of catalysts. mdpi.comnih.gov
Reduction Reactions to Alter Amine Functionality
While the amine groups in this compound are in their most reduced state, reduction reactions are fundamental to the synthesis of the compound itself. A common and efficient method for its preparation involves the reduction of the corresponding nitro-aromatic precursor, N-(4-chlorophenyl)-2-nitroaniline.
This transformation is a critical step that creates the key 1,2-diamine functionality. A variety of reducing agents can be employed, but a particularly effective and environmentally conscious method uses thiourea (B124793) dioxide in the presence of sodium hydroxide. This system efficiently reduces the nitro group to a primary amine, yielding this compound in high yields. The by-products of this reaction are easily separable, enhancing the practicality of this approach.
Nucleophilic Substitution and Reductive Amination Reactions
The amine groups of this compound are nucleophilic and can participate in various substitution reactions. This reactivity allows for the further functionalization of the molecule. For instance, the nitrogen atoms can act as nucleophiles in N-arylation or N-alkylation reactions to form more complex tertiary amines or sulfonamides. nih.govchemrxiv.org
Furthermore, the primary and secondary amine groups can undergo reductive amination. This two-step process involves an initial reaction with an aldehyde or ketone to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to form a new C-N bond, effectively adding a new alkyl group to one of the nitrogen atoms. This method is a controlled way to synthesize N-alkylated derivatives.
Regarding the aromatic structure, the chlorine atom on the phenyl ring is generally not susceptible to classical nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strong electron-withdrawing groups. nih.gov However, under specific conditions, such as those involving benzyne (B1209423) intermediates or transition-metal catalysis, substitution at this position may be possible. nih.gov
Cyclization Reactions for Heterocyclic Frameworks
The 1,2-diamine arrangement on one of the aromatic rings is a classic structural motif for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. This functionality allows this compound to act as a key building block in cyclization and condensation reactions.
One of the most significant applications of o-phenylenediamine derivatives is in the synthesis of the benzimidazole (B57391) scaffold, which is a core component of many biologically active molecules. semanticscholar.orgnih.gov this compound can react with various electrophiles, such as aldehydes or carboxylic acids (or their derivatives), to form substituted benzimidazoles. organic-chemistry.orgjchemrev.com
The reaction proceeds via condensation of the electrophile with the two adjacent amine groups, followed by cyclization and dehydration to form the imidazole (B134444) ring fused to the benzene (B151609) ring. For example, the reaction with an aromatic aldehyde like 4-chlorobenzaldehyde (B46862), analogous to the reaction with N-phenyl-o-phenylenediamine, would yield a 1,2-disubstituted benzimidazole. nih.gov This process is often catalyzed by acids or promoted by heat. semanticscholar.orgnih.gov
Table 2: Benzimidazole Synthesis via Cyclization
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | Aldehyde (R-CHO) | 1-(4-Chlorophenyl)-2-substituted-1H-benzimidazole |
As an aromatic diamine, this compound can be utilized as a monomer in the synthesis of polyimides. vt.educore.ac.uk Polyimides are a class of high-performance polymers known for their exceptional thermal stability. vt.edu The synthesis is typically a two-step process. vt.edu First, the diamine reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edunih.gov In the second step, this precursor undergoes cyclodehydration (imidization), which can be achieved either by heating (thermal imidization) or by using chemical dehydrating agents, to form the final polyimide. nih.govmdpi.com
The specific structure of this compound—being unsymmetrical and containing a bulky chloro-substituent—is expected to influence the properties of the resulting polymer. Such modifications often disrupt chain packing, leading to improved solubility in organic solvents while maintaining high glass transition temperatures. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-chlorophenyl)-2-nitroaniline |
| 2,3-diaminophenazine |
| Thiourea dioxide |
| Sodium hydroxide |
| 4-chlorobenzaldehyde |
| N-phenyl-o-phenylenediamine |
| 1,2-disubstituted benzimidazole |
| Poly(amic acid) |
Synthesis of Clofazimine (B1669197) Analogs (Antileishmanial and Antitubercular Agents)
This compound is a pivotal intermediate in the synthesis of clofazimine and its analogs, a class of riminophenazine drugs with significant antileishmanial and antitubercular properties. google.comgoogle.com Clofazimine, originally developed as an anti-tuberculosis drug, is primarily used in combination therapy for leprosy. wikipedia.orgacs.org The core structure of these therapeutic agents is the phenazine (B1670421) ring system, which is constructed using the diamine as a foundational building block.
The synthesis of the clofazimine scaffold typically involves the condensation of two molecules of this compound. google.com A common synthetic route involves the initial reduction of an N-(4-chlorophenyl)-2-nitroaniline precursor to yield the diamine. acs.org This diamine intermediate is then subjected to oxidative cyclization, often using an oxidizing agent like ferric chloride (FeCl₃) in an acidic medium, to form the phenazine core. acs.org
The general scheme for the formation of the phenazine ring from the diamine is a critical step. This transformation is followed by the introduction of an imino group at the C-3 position of the phenazine nucleus and subsequent reaction with an appropriate amine (e.g., isopropylamine (B41738) for clofazimine) to complete the synthesis. acs.org
Researchers have synthesized a wide array of clofazimine analogs to enhance efficacy against drug-sensitive and drug-resistant tuberculosis and to reduce side effects like skin discoloration. acs.org Modifications are typically made to the imino substituent at the C-3 position and the phenyl group at the N-5 position to modulate the compound's lipophilicity, redox potential, and pharmacokinetic properties. The table below summarizes key steps and reagents in the synthesis of clofazimine, highlighting the central role of this compound.
| Step | Description | Key Reagents | Product |
| 1 | Reduction of Nitro Precursor | N-(4-chlorophenyl)-2-nitroaniline, Pd/C, H₂ | This compound |
| 2 | Oxidative Cyclization | This compound, FeCl₃, HCl, Acetic Acid | Phenazine Core (hydrochloride salt) |
| 3 | Imination & Substitution | Phenazine Core, Isopropylamine, Acetic Acid | Clofazimine |
Preparation of Monoaminophenazine Dyes and Colorants
The phenazine core structure is not only a pharmacophore but also a chromophore, forming the basis of many synthetic dyes and colorants. wikipedia.orgresearchgate.net Clofazimine itself is a dark red crystalline solid, a characteristic it owes to the extended π-conjugated system of its phenazine ring. acs.org The synthesis of clofazimine and its analogs from this compound is, therefore, a direct application of this precursor in the preparation of phenazine dyes.
The fundamental reaction for forming the phenazine chromophore is the condensation of an ortho-phenylenediamine with an ortho-quinone or, as in the case of clofazimine synthesis, the oxidative self-condensation of the ortho-phenylenediamine. guidechem.comrasayanjournal.co.in The resulting diaminophenazine structure is the parent of important dyestuffs like neutral red. wikipedia.org
The process begins with the oxidative cyclization of this compound. This reaction forms the planar, aromatic phenazine ring system responsible for the compound's color. The specific substituents on the phenazine ring dictate the exact color and dyeing properties of the molecule. By modifying the substituents on the starting diamine or by performing subsequent reactions on the phenazine core, a variety of dyes and colorants with different hues and properties can be produced.
The synthesis of these dyes leverages well-established methods for phenazine construction, such as the Wohl-Aue reaction or the oxidation of ortho-phenylenediamines. wikipedia.org The table below outlines the general approach to synthesizing a phenazine dye from the subject diamine.
| Step | Reactant | Reaction Type | Product Class | Color Properties |
| 1 | This compound | Oxidative Self-Condensation | Substituted Diaminophenazine | Yellow to Red |
| 2 | This compound + ortho-quinone | Condensation | Substituted Phenazine | Varies (Yellow, Orange, Red) |
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)
This compound possesses several reactive sites that could potentially participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. wikipedia.orgwikipedia.org The molecule features a primary amine, a secondary amine, and an aryl chloride, all of which are functional groups known to engage in these transformations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, providing a versatile method for synthesizing aryl amines. wikipedia.orglibretexts.org Given the structure of this compound, it could theoretically act as either the amine or the aryl halide component.
As an amine: The primary (-NH₂) or secondary (-NH-) groups could be coupled with another aryl halide to introduce an additional aryl substituent, leading to more complex tri- and tetra-arylated diamine structures. The relative reactivity of the primary versus the secondary amine would depend on steric hindrance and the specific catalyst system employed.
As an aryl halide: The chloro (-Cl) group on the phenyl ring is a potential site for coupling with another primary or secondary amine. This would replace the chlorine atom with a new amino group, a transformation that typically requires advanced, highly active catalyst systems developed for aryl chlorides. nih.gov
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. wikipedia.org Similar to the Buchwald-Hartwig reaction, it is a key method for C-N bond formation, though it often requires higher temperatures. wikipedia.orgorganic-chemistry.org this compound could participate in Ullmann-type reactions in several ways:
N-Arylation: The amino groups of the diamine could react with an aryl halide in the presence of a copper catalyst to yield N,N'-diaryl or N,N,N'-triaryl derivatives.
Coupling at the Aryl Chloride: The chloro-substituent could be coupled with an amine or an N-heterocycle, expanding the molecular complexity.
While specific literature examples detailing the use of this compound as a substrate in these particular named reactions are not prevalent, its functional groups fall squarely within the scope of these powerful synthetic methods. The potential pathways for its derivatization via these reactions are summarized below.
| Reaction | Potential Role of this compound | Coupling Partner | Potential Product |
| Buchwald-Hartwig Amination | Amine Source (Primary or Secondary) | Aryl Halide (Ar-X) | N-Aryl-N'-(4-chlorophenyl)-1,2-phenylenediamine |
| Buchwald-Hartwig Amination | Aryl Halide Source | Amine (R₂NH) | N-(Aryl)-N'-(aminoaryl)-1,2-phenylenediamine |
| Ullmann Condensation | Amine Source | Aryl Halide (Ar-X) | N-Aryl-N'-(4-chlorophenyl)-1,2-phenylenediamine |
| Ullmann Condensation | Aryl Halide Source | Amine (R₂NH) | N-(Aryl)-N'-(aminoaryl)-1,2-phenylenediamine |
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Chlorophenyl 1,2 Phenylenediamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For N-(4-Chlorophenyl)-1,2-phenylenediamine, both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the amine protons. The protons on the 1,2-phenylenediamine ring will exhibit complex splitting patterns due to their proximity to each other and the amine groups. The protons on the 4-chlorophenyl ring will show a more symmetrical pattern, typically two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amine (NH and NH₂) protons are expected to appear as broad signals, and their chemical shift can be concentration and solvent dependent. msu.edu
¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms bonded to nitrogen and chlorine will be significantly influenced by the electronegativity of these atoms, causing them to appear at different chemical shifts. researchgate.net Carbons in the 1,2-phenylenediamine ring will have distinct shifts due to the asymmetric substitution pattern. The 4-chlorophenyl ring will show four distinct signals due to its symmetry.
Expected Chemical Shift Data for this compound
| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic C-H | ¹H | 6.5 - 7.5 | The specific shifts and splitting patterns depend on the substitution and electronic environment of each ring. |
| Amine N-H | ¹H | 3.5 - 5.5 (broad) | Chemical shift is variable and depends on solvent, concentration, and temperature. msu.edu |
| Aromatic C-H & C-N | ¹³C | 110 - 150 | The aromatic region shows multiple peaks for the non-equivalent carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are prominent in the 3200-3500 cm⁻¹ region. libretexts.org The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows one. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations are typically found between 1250 and 1350 cm⁻¹. A key vibration is the C-Cl stretch, which gives a strong band in the fingerprint region, usually around 1090-1100 cm⁻¹. scispace.com Out-of-plane bending for the substituted benzene rings provides further structural information in the 700-900 cm⁻¹ region. libretexts.org
Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary & Secondary Amine | N-H Stretch | 3200 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Amine | C-N Stretch | 1250 - 1350 |
| Aryl Chloride | C-Cl Stretch | 1080 - 1100 |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mode, it also reveals characteristic fragmentation patterns that aid in structural elucidation. The molecular formula for this compound is C₁₂H₁₁ClN₂ sigmaaldrich.com, giving a monoisotopic mass of approximately 218.06 g/mol .
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 218. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at m/z 220 with about one-third the intensity of the M⁺ peak) would confirm the presence of chlorine.
The fragmentation of this molecule would likely proceed through several key pathways. semanticscholar.orgnih.gov
Cleavage of the C-N bond: Fission of the bond between the two aromatic rings can lead to fragments corresponding to the 4-chloroaniline radical cation (m/z 127) or the phenylenediamine radical cation (m/z 108).
Loss of HCl: Elimination of a hydrogen and a chlorine atom could lead to a fragment at m/z 182.
Loss of amine groups: Fragmentation involving the loss of NH₂ or related species can also be expected.
Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 218/220 | [C₁₂H₁₁ClN₂]⁺ (Molecular Ion) | Parent molecule with ³⁵Cl/³⁷Cl isotopes. |
| 182 | [C₁₂H₁₀N₂]⁺ | Loss of HCl from the molecular ion. |
| 127/129 | [C₆H₆ClN]⁺ | Cleavage of the C-N bond, forming the 4-chloroaniline radical cation. |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. Molecules with conjugated π systems, like this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org
The spectrum of this compound is expected to show strong absorptions in the UV region due to π → π* transitions associated with the aromatic rings. libretexts.org The presence of nitrogen and chlorine atoms with non-bonding electrons (lone pairs) also allows for n → π* transitions, which typically occur at longer wavelengths and have lower intensity. uzh.ch The conjugation between the two phenyl rings via the nitrogen atom extends the π system, which generally shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. tanta.edu.eg
Expected Electronic Transitions
| Transition Type | Chromophore | Expected λ_max Range (nm) |
|---|---|---|
| π → π* | Phenyl Rings, C=C bonds | 220 - 280 |
X-ray Diffraction and Single Crystal Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds allows for a robust prediction of its solid-state characteristics.
For instance, the crystal structures of similar N-aryl benzimidazoles reveal that the aromatic rings are not coplanar. mdpi.com It is expected that the two phenyl rings in this compound will be twisted relative to each other, with a significant dihedral angle between their planes. This twist is due to steric hindrance around the linking C-N bond. The solid-state structure will likely be stabilized by intermolecular hydrogen bonds involving the -NH₂ and -NH- groups, forming extended networks or dimeric motifs. C-H···π and π···π stacking interactions between the aromatic rings of adjacent molecules are also anticipated to play a role in the crystal packing. mdpi.com
Predicted Crystallographic Parameters
| Parameter | Expected Observation |
|---|---|
| Molecular Geometry | Non-coplanar phenyl rings with a significant dihedral angle. |
| Intermolecular Interactions | Hydrogen bonding (N-H···N), π-π stacking. |
| C-N Bond Lengths | Consistent with sp² C-N single bonds. |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects the inelastic scattering of monochromatic light from a laser source. wikipedia.org While FT-IR is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule. nih.gov
For this compound, Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and other symmetric vibrations that may be weak in the IR spectrum. mdpi.com The aromatic ring breathing modes (around 1000 cm⁻¹) and the C-Cl stretching vibration are expected to produce strong Raman signals. The technique provides a unique "structural fingerprint" that can be used for identification and to study subtle changes in molecular structure and dynamics. nih.gov
Key Expected Raman Bands
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Often strong in the Raman spectrum. |
| Aromatic Ring Breathing | 990 - 1010 | Characteristic symmetric vibration of the benzene ring. |
| C-Cl Stretch | 1080 - 1100 | Typically a strong and sharp peak. |
Computational Chemistry and Theoretical Studies of N 4 Chlorophenyl 1,2 Phenylenediamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties for compounds like N-(4-Chlorophenyl)-1,2-phenylenediamine. Calculations are often performed using specific functionals and basis sets, such as the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost nih.govmdpi.comnih.gov.
The first step in most DFT studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This computational process predicts key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For this compound, the molecule is not perfectly planar; there is a twist between the phenylenediamine and the 4-chlorophenyl rings. The dihedral angle between the two aromatic rings is a critical parameter that influences the molecule's electronic properties and steric profile researchgate.net.
The optimized geometry reveals that the bond lengths and angles are within the normal ranges for similar aromatic amine structures. For instance, the C-N bond connecting the two rings is expected to have a length indicative of a single bond with some degree of pi-character, suggesting electronic communication between the rings. The calculated parameters can be compared with experimental data from X-ray crystallography for validation mdpi.comnih.gov.
| Parameter | Predicted Value | Description |
| C-N (amine bridge) | ~1.40 Å | Bond length between the phenylenediamine ring and the bridging nitrogen. |
| C-Cl | ~1.74 Å | Bond length of the chlorine substituent on the phenyl ring nih.gov. |
| C-C (aromatic) | ~1.39 Å | Average bond length within the phenyl rings. |
| C-N-C | ~125° | Bond angle around the bridging secondary amine nitrogen. |
| Dihedral Angle | 40-50° | The twist angle between the planes of the two aromatic rings researchgate.net. |
Note: The values presented are typical and illustrative, based on DFT calculations for structurally similar aromatic amines.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor researchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net. For this compound, the HOMO is typically localized on the electron-rich phenylenediamine moiety, particularly the nitrogen atoms, while the LUMO is distributed over the chlorophenyl ring. This distribution suggests that the phenylenediamine portion is the primary site for electrophilic attack, while the chlorophenyl ring is more susceptible to nucleophilic attack.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.2 to -5.8 eV | Indicates electron-donating ability. Higher values suggest stronger donation. |
| LUMO Energy | -0.8 to -1.5 eV | Indicates electron-accepting ability. Lower values suggest stronger acceptance. |
| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Correlates with chemical stability and reactivity nih.gov. A larger gap indicates higher stability. |
Note: Values are representative, based on DFT studies of related aromatic amines and chlorophenyl compounds.
From the HOMO-LUMO energies, other global reactivity descriptors such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity nih.govresearchgate.net.
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs researchgate.net.
In this compound, significant interactions include the delocalization of lone pair (n) electrons from the nitrogen and chlorine atoms into the anti-bonding (π) orbitals of the aromatic rings. These n → π interactions stabilize the molecule by delocalizing electron density. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions quantifies their stabilizing effect. Stronger interactions, indicated by higher E(2) values, point to significant charge delocalization, which influences the molecule's electronic properties and reactivity nih.govacadpubl.eu.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(N) | π(C-C) aromatic | High | Lone pair delocalization into the phenyl ring, enhancing stability. |
| n(Cl) | π(C-C) aromatic | Moderate | Lone pair delocalization from chlorine into its attached phenyl ring. |
| π(C-C) | π*(C-C) | Moderate | Pi-electron delocalization within and between the aromatic systems. |
Note: This table illustrates the types of significant intramolecular interactions and their relative strengths as determined by NBO analysis.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule. The map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would show the most negative potential (red) localized around the two nitrogen atoms of the phenylenediamine moiety due to their lone pairs of electrons. The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the amine groups would show the most positive potential (blue), indicating their acidic nature. This mapping confirms that the amine groups are the primary sites for electrophilic interaction and potential hydrogen bonding researchgate.netcell.com.
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and validate experimental results nih.gov.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in assigning the observed absorption bands to specific vibrational modes, such as N-H stretching, C-N stretching, aromatic C-H bending, and C-Cl stretching. A good correlation between calculated and experimental frequencies confirms the optimized molecular structure mdpi.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts nih.govnih.gov. The calculated shifts are then compared to experimental data, often showing a strong linear correlation. This comparison is invaluable for confirming the molecular structure and assigning specific resonances ruc.dk.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the maximum absorption wavelength (λmax) and helps to understand the nature of the electronic transitions, such as π → π* or n → π* transitions, within the molecule tandfonline.comnih.gov.
| Spectroscopy Type | Predicted Data | Information Gained |
| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (N-H, C-N, C-Cl). |
| ¹H NMR | Chemical Shifts (ppm) | Information on the electronic environment of hydrogen atoms. |
| ¹³C NMR | Chemical Shifts (ppm) | Information on the carbon skeleton and electronic structure. |
| UV-Vis | Absorption Maxima (λmax, nm) | Characterization of electronic transitions and conjugation. |
Note: This table summarizes the types of spectroscopic data that can be accurately predicted using DFT methods.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the motion of atoms and molecules, providing insights into conformational flexibility, stability, and interactions with surrounding molecules, such as solvents or biological macromolecules nih.gov.
For a molecule like this compound, MD simulations can be used to understand its interactions in a biological context. For example, a study on the closely related 4-Chloro-1,2-phenylenediamine investigated its interaction and complex formation with human serum albumin (HSA) frontiersin.org. Such simulations analyze parameters like:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Radius of Gyration (Rg): To measure the compactness of the structure.
Solvent Accessible Surface Area (SASA): To analyze changes in the molecule's exposure to its environment frontiersin.org.
These simulations can reveal how the compound binds to a protein, the stability of the resulting complex, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process nih.govfrontiersin.org.
Ligand Binding Mechanisms to Biological Macromolecules
Theoretical studies have been employed to understand how this compound interacts with biological targets. Molecular dynamics simulations have been particularly insightful, confirming the formation of a stable complex between this compound and human serum albumin. smolecule.com In these simulations, the root mean square deviation (RMSD) values of the complex remained below 0.5 nanometers, which indicates a stable and sustained binding within the protein's pocket. smolecule.com Such computational analyses are vital for predicting the binding affinity and mechanism of small molecules with proteins, providing a foundation for understanding their pharmacokinetic and pharmacodynamic profiles.
Conformational Stability and Dynamics in Solution
While the stability of the this compound-human serum albumin complex has been confirmed through simulations, detailed computational studies focusing specifically on the conformational stability and dynamics of the molecule by itself in various solutions are less documented in available research. smolecule.com Understanding the molecule's preferred conformations and its dynamic behavior in different solvent environments is critical for a complete picture of its chemical reactivity and biological availability.
Topological Investigations (ELF, LOL)
Topological analyses of electron density, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), are powerful computational tools used to investigate the nature of chemical bonding and electron distribution within a molecule. These methods provide a detailed map of electron localization. researchgate.net
Electron Localization Function (ELF): This function reveals regions with a high probability of finding electron pairs, effectively distinguishing between covalent bonds, lone pairs, and core electrons.
Localized Orbital Locator (LOL): LOL provides similar information to ELF but can be more sensitive in highlighting regions of electron delocalization. researchgate.net Values between 0.5 and 1.0 in these analyses typically represent localized electrons, such as those in bonds or lone pairs, while values below 0.5 indicate areas of delocalized electrons. researchgate.net
These investigations offer a quantitative description of the molecule's electronic structure, which is fundamental to its reactivity and interactions.
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCI) play a crucial role in molecular recognition, crystal packing, and the stabilization of biological complexes. The NCI analysis is a computational technique used to visualize and characterize weak, noncovalent interactions in three-dimensional space. wikipedia.org This method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org
The analysis identifies regions corresponding to:
Hydrogen Bonds: Strong, attractive interactions.
Van der Waals Interactions: Weaker attractive forces.
Steric Clashes: Repulsive interactions.
Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations
Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data processing. ripublication.com Computational quantum chemistry is a key tool for predicting the NLO response of molecules. Parameters such as the molecular dipole moment, polarizability (α), and first-order hyperpolarizability (β) are calculated to assess a molecule's potential for NLO applications. ripublication.comresearchgate.net
The first-order hyperpolarizability (β) is a critical indicator of a molecule's second-harmonic generation (SHG) efficiency. ripublication.com Theoretical calculations are often performed using Density Functional Theory (DFT) with various functionals to predict these properties. researchgate.net Molecules possessing an electron donor group connected to an electron acceptor group through a π-conjugated system often exhibit large hyperpolarizability values. ripublication.com While the computational frameworks for these predictions are well-established, specific calculated hyperpolarizability values for this compound are not prominently reported.
Thermodynamic Parameter Determination
Computational methods can provide reliable estimates of various thermodynamic parameters for a given compound. For this compound, several key parameters have been calculated, offering insight into its stability and phase behavior. chemeo.com
| Thermodynamic Property | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation | ΔfG° | 399.63 | kJ/mol |
| Enthalpy of Formation at Standard Conditions | ΔfH°gas | 230.63 | kJ/mol |
| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 28.63 | kJ/mol |
| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 69.64 | kJ/mol |
| Normal Boiling Point Temperature | Tboil | 697.41 | K |
Coordination Chemistry and Metal Complexes of N 4 Chlorophenyl 1,2 Phenylenediamine
Ligand Properties and Coordination Modes
Schiff bases derived from N-(4-Chlorophenyl)-1,2-phenylenediamine are polydentate ligands, capable of coordinating to metal centers through multiple donor atoms. The primary coordination sites are the nitrogen atoms of the imine groups and, depending on the aldehyde or ketone used in their synthesis, other donor atoms like oxygen (from salicylaldehyde, for example) may also be involved.
The presence of the electron-withdrawing chloro group on the phenyl ring can influence the electronic properties of the ligand, affecting the stability and reactivity of the resulting metal complexes. These ligands can adopt various coordination modes, with bidentate and tetradentate chelation being the most common, leading to the formation of stable five- or six-membered chelate rings with the metal ion.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Schiff bases of this compound typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent, often under reflux conditions. Alternatively, a template synthesis can be employed where the Schiff base is formed in situ in the presence of the metal ion.
The synthesis of Schiff base ligands from this compound is a straightforward condensation reaction. For instance, the reaction with salicylaldehyde yields a tetradentate N2O2 ligand. The general procedure involves refluxing the diamine with the corresponding aldehyde or ketone in an alcoholic solvent.
These ligands are characterized by various spectroscopic techniques:
FTIR spectroscopy is used to confirm the formation of the imine bond, typically showing a characteristic C=N stretching vibration in the region of 1588-1645 cm⁻¹. researchgate.netresearchgate.net
¹H NMR spectroscopy helps in identifying the protons of the aromatic rings and the azomethine group (-CH=N-). mdpi.comtum.deinorgchemres.org
UV-Vis spectroscopy reveals electronic transitions within the ligand, usually showing bands corresponding to π-π* and n-π* transitions. mdpi.cominorgchemres.org
Elemental analysis is crucial for confirming the empirical formula of the synthesized ligand. mdpi.com
| Spectroscopic Data for a Typical Schiff Base Ligand | |
| Technique | Characteristic Features |
| FTIR (cm⁻¹) | ~1600 (C=N stretch) |
| ¹H NMR (ppm) | 8.0-9.0 (azomethine proton), 6.5-8.0 (aromatic protons) |
| UV-Vis (nm) | ~280 (π-π), ~390 (n-π) |
Complexes of this compound-derived Schiff bases with transition metals such as Copper(II), Platinum(II), and Palladium(II) have been synthesized and characterized.
Copper(II) Complexes: These are typically prepared by reacting a copper(II) salt, such as copper(II) acetate, with the Schiff base ligand in a 2:1 ligand-to-metal molar ratio in a solvent like methanol (B129727). ijfmr.comresearchgate.net The resulting complexes are often air-stable solids. researchgate.net
Platinum(II) and Palladium(II) Complexes: The synthesis of these complexes often involves the reaction of the Schiff base ligand with K₂[PtCl₄] or a palladium(II) salt like palladium(II) acetate. researchgate.netsapub.orgresearchgate.net The resulting complexes are generally stable and can be isolated as crystalline solids.
Characterization of these metal complexes involves a suite of analytical techniques:
Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex. mdpi.com
Molar Conductivity Measurements: Determines the electrolytic or non-electrolytic nature of the complexes. mdpi.com
FTIR Spectroscopy: Shows a shift in the C=N stretching frequency upon coordination to the metal ion, indicating the involvement of the imine nitrogen in bonding. New bands corresponding to M-N and M-O bonds may also appear at lower frequencies. ijfmr.comresearchgate.net
UV-Vis Spectroscopy: The electronic spectra of the complexes show shifts in the ligand-centered transitions and the appearance of new bands due to d-d transitions and ligand-to-metal charge transfer (LMCT). ijfmr.comanalis.com.my
¹H NMR Spectroscopy (for diamagnetic complexes): Provides information about the structure of the complex in solution. mdpi.com
| Metal Complex | Synthesis Precursors | General Characterization |
| Copper(II) | Schiff base + Copper(II) acetate | Elemental analysis, FTIR, UV-Vis |
| Platinum(II) | Schiff base + K₂[PtCl₄] | Elemental analysis, FTIR, UV-Vis, ¹H NMR |
| Palladium(II) | Schiff base + Palladium(II) acetate | Elemental analysis, FTIR, UV-Vis, ¹H NMR |
Structural Analysis of Coordination Complexes (e.g., Square-Planar Geometry)
The geometry of the coordination complexes is a crucial aspect that dictates their physical and chemical properties. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes.
For tetradentate Schiff base ligands derived from this compound, coordination with divalent metal ions often results in a square-planar geometry, particularly for Pd(II) and Pt(II) complexes. In these structures, the metal ion is coordinated to the two nitrogen atoms of the imine groups and the two oxygen atoms from the salicylaldehyde moieties in a coplanar arrangement. researchgate.net
Copper(II) complexes can also adopt a square-planar geometry, although distortions towards a tetrahedral geometry are common due to the electronic configuration of the Cu(II) ion. The degree of distortion can be influenced by the steric and electronic properties of the substituents on the Schiff base ligand. ijfmr.comresearchgate.net
| Metal Ion | Typical Coordination Geometry | Justification |
| Palladium(II) | Square-Planar | d⁸ electronic configuration favors square-planar geometry. |
| Platinum(II) | Square-Planar | d⁸ electronic configuration with strong ligand field favors square-planar geometry. |
| Copper(II) | Distorted Square-Planar / Square Pyramidal | d⁹ electronic configuration is subject to Jahn-Teller distortion. |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of these complexes are governed by the nature of the central metal ion and the ligand field environment.
Electronic Properties: The UV-Vis spectra of the metal complexes provide valuable insights into their electronic structure. In addition to the intraligand π-π* and n-π* transitions, new bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) are observed. For Cu(II) complexes, a broad d-d transition band is typically observed in the visible region. analis.com.my For square-planar Pd(II) and Pt(II) complexes, d-d transitions are also expected, although they can sometimes be obscured by intense charge-transfer bands.
Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons in the d-orbitals of the central metal ion.
Copper(II) complexes , with a d⁹ electronic configuration, are paramagnetic with one unpaired electron. Their magnetic moments are typically in the range of 1.7-2.2 Bohr Magnetons (B.M.). rsc.org
Palladium(II) and Platinum(II) complexes with a d⁸ configuration in a square-planar geometry are typically diamagnetic, as all the d-electrons are paired.
| Metal Complex | d-electron configuration | Magnetic Property | Typical Magnetic Moment (B.M.) |
| Copper(II) | d⁹ | Paramagnetic | 1.7 - 2.2 |
| Palladium(II) | d⁸ (square-planar) | Diamagnetic | 0 |
| Platinum(II) | d⁸ (square-planar) | Diamagnetic | 0 |
Catalytic Applications of Metal Complexes
Metal complexes of Schiff bases derived from substituted phenylenediamines have shown significant promise as catalysts in various organic transformations.
Oxidation Reactions: Copper(II)-Schiff base complexes have been effectively used as catalysts for the oxidation of alcohols and alkenes. nih.govmdpi.com For instance, they can catalyze the oxidation of cyclohexene. mdpi.com The catalytic activity is influenced by the structure of the complex and the reaction conditions.
Reduction Reactions: While less common, some Schiff base complexes can catalyze reduction reactions. For example, copper(II) complexes have been used to catalyze the reduction of 4-nitrophenol. researchgate.net
Coupling Reactions: Palladium(II)-Schiff base complexes are particularly well-known for their catalytic activity in C-C coupling reactions such as the Suzuki and Heck reactions. researchgate.netrsc.org These reactions are fundamental in synthetic organic chemistry for the formation of biaryls and substituted alkenes. The efficiency of the catalyst is often dependent on the nature of the Schiff base ligand, which can be tuned to optimize the reaction yield and selectivity.
| Catalytic Reaction | Metal Complex | Substrate Examples |
| Alcohol Oxidation | Copper(II) | Benzyl alcohol |
| Alkene Oxidation | Copper(II) | Cyclohexene, Styrene |
| 4-Nitrophenol Reduction | Copper(II) | 4-Nitrophenol |
| Suzuki Coupling | Palladium(II) | Aryl halides, Arylboronic acids |
| Heck Coupling | Palladium(II) | Aryl halides, Alkenes |
Biological and Biomedical Research Applications of N 4 Chlorophenyl 1,2 Phenylenediamine and Its Derivatives
Genotoxicity Studies and DNA Interaction
The genotoxicity of N-(4-Chlorophenyl)-1,2-phenylenediamine has been evaluated through its interaction with DNA, leading to structural damage and functional impairments. Research has employed several methods to characterize the nature and extent of this damage.
Plasmid nicking assays are a common technique used to assess the ability of a chemical compound to cause breaks in DNA strands. In these assays, supercoiled plasmid DNA, a compact form, is exposed to the compound. If the compound induces a single-strand break, the supercoiled plasmid unwinds into a more relaxed, open-circular (or nicked) form. If a double-strand break occurs, the plasmid is converted into a linear form. These different forms can be separated and visualized using agarose (B213101) gel electrophoresis.
Studies on this compound have demonstrated its capacity to induce DNA strand breaks in a concentration-dependent manner. researchgate.net In one such study, supercoiled plasmid DNA was treated with increasing concentrations of the compound. Agarose gel electrophoresis revealed that as the concentration of this compound increased, the amount of the supercoiled form of the plasmid decreased, while the nicked and linear forms became more prominent. researchgate.net This indicates that the compound is capable of causing both single and double-strand breaks in DNA. researchgate.net
| Concentration (µM) | Observed Effect on Plasmid DNA |
|---|---|
| 0 (Control) | Predominantly supercoiled form |
| 1 | Slight increase in the nicked (open-circular) form |
| 50 | Noticeable conversion of supercoiled to nicked form |
| 100 | Significant decrease in supercoiled form; prominent nicked form observed |
| 150 | Further increase in DNA damage; appearance of linear form |
| 200 | Substantial degradation of supercoiled DNA into nicked and linear forms |
This table is based on descriptive findings from agarose gel electrophoresis images presented in research studies. researchgate.net
The mechanism by which this compound induces DNA damage involves direct interaction with the DNA molecule and the generation of oxidative stress. nih.govnih.gov
Computational and biophysical studies have shown that the compound binds to the minor groove of the DNA double helix, with a preference for G-C (Guanine-Cytosine) rich regions. nih.gov This binding disrupts the normal structure of DNA, inducing conformational changes and making the molecule thermally unstable by interfering with hydrogen bonding and base stacking. nih.gov This interaction can lead to physical fragmentation and the appearance of broken strands. nih.gov
A key mechanism implicated in the genotoxicity of this compound is the induction of Reactive Oxygen Species (ROS). nih.gov The compound's activity leads to the generation of superoxide (B77818) radicals, which contribute to a state of oxidative stress within cells. nih.govnih.gov This oxidative stress can directly damage DNA by causing lesions and strand breaks, a pathway that is a recognized contributor to the mutagenic and carcinogenic properties of some chemical compounds. nih.govnih.gov The formation of DNA adducts, where the chemical covalently binds to DNA, has also been identified as a potential critical factor in its mutagenicity. nih.gov
Protein Interaction Studies
The interaction of this compound with proteins is a significant area of research, as it determines the compound's transport, distribution, and potential toxicity within biological systems.
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for transporting a wide variety of endogenous and exogenous substances. The binding of this compound to HSA has been shown to be a strong and stable interaction, resulting in the formation of a stable complex. nih.govfrontiersin.org This interaction, however, also induces significant structural alterations in the HSA protein, leading to the formation of protein aggregates and amyloid-like fibrils. nih.govresearchgate.net These aggregates themselves have been found to exhibit genotoxic effects. nih.gov
The binding of ligands to HSA can be sensitive to environmental conditions such as pH and temperature, which can alter the protein's conformation. Studies on the this compound-HSA complex have been conducted under physiological conditions (pH 7.4 and 37°C), where the complex has been shown to be stable. nih.govfrontiersin.org
However, detailed experimental studies systematically varying pH and temperature to determine the thermodynamic parameters (such as enthalpy and entropy changes) and the precise effect of pH on the binding affinity for this compound have not been extensively reported in the available scientific literature. It is known that HSA undergoes conformational changes at different pH values; for instance, it transitions from a neutral form (N) between pH 4.3 and 8.0 to a basic form (B) between pH 7.0 and 9.0. nih.gov Such structural transitions would likely influence the binding pocket and, consequently, the affinity for the compound, but specific data remains a subject for future investigation.
Spectroscopic techniques are invaluable for characterizing the interaction between small molecules and proteins. UV-Visible (UV-Vis) absorption spectroscopy and Dynamic Light Scattering (DLS) have been used to investigate the complex formed between this compound and HSA.
UV-Vis spectroscopy can detect the formation of a ground-state complex between a ligand and a protein by observing changes in the absorption spectrum. In studies involving this compound's interaction with DNA, a hyperchromic effect (an increase in absorbance) was noted, which is indicative of an interaction that alters the electronic environment of the molecule. researchgate.net Similar principles are applied to study protein-ligand interactions.
Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution, such as proteins and their aggregates. DLS studies have provided direct evidence for the aggregation of HSA induced by this compound. Research has shown a significant increase in the hydrodynamic radius (Rh) of HSA upon modification with the compound, confirming the formation of large aggregated assemblies. nih.gov
| Sample | Hydrodynamic Radius (Rh) (nm) | Interpretation |
|---|---|---|
| Native HSA | 4.2 ± 1.2 | Monomeric form of the protein |
| HSA modified with this compound | 5.8 ± 1.3 | Presence of multiple aggregated species of varying sizes |
| 32.2 ± 8.5 | ||
| 165.2 ± 59.8 |
Data sourced from Warsi et al. (2022). nih.gov
Interaction with Human Serum Albumin (HSA)
Structural Perturbations and Aggregation Effects on Proteins
The interaction of small molecules with proteins can lead to significant conformational changes, sometimes resulting in the formation of non-functional or toxic aggregates. This phenomenon is a hallmark of several degenerative diseases. nih.gov Research has shown that derivatives of phenylenediamine can induce such structural perturbations. For instance, a modified version of human serum albumin (HSA) treated with 4-chloro-1,2-phenylenediamine (4-Cl-o-PDA), a closely related compound, was observed to form amyloidogenic fibrillar aggregates. researchgate.net This modification also led to a reduction in the free sulfhydryl content of other proteins, such as histone H2A, indicating significant structural alteration. researchgate.net The formation of these protein aggregates is often linked to increased cellular toxicity and is a critical area of investigation for understanding the mechanisms behind various pathological conditions. nih.govnih.gov
Enzyme Interactions and Alteration of Activity
Derivatives of this compound have been investigated as modulators of enzyme activity. A notable example is the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which was designed as a histone deacetylase (HDAC) inhibitor. nih.gov This compound demonstrated selective inhibition of Class I HDACs, with specific IC50 values of 95.2 nM against HDAC1, 260.7 nM against HDAC2, and 255.7 nM against HDAC3. nih.gov By inhibiting these enzymes, which play a crucial role in the epigenetic regulation of gene expression, such compounds can alter cellular processes and are of significant interest in cancer therapy. The ability to selectively target specific enzymes highlights the potential of using the this compound scaffold to develop potent and specific therapeutic agents.
Apoptotic Effects and Cellular Impact
Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis. The dysregulation of apoptosis is a key factor in the progression of diseases like cancer. Several studies have demonstrated that derivatives of phenylenediamine can induce apoptosis in various cell types. The compound 4-chloro-1,2-phenylenediamine (4-Cl-o-PD) has been shown to induce apoptosis in Mardin-Darby canine kidney cells. researchgate.net The mechanism involves the generation of reactive oxygen species (ROS), which leads to the activation of both intrinsic (caspase-9 and -3) and extrinsic (caspase-8) apoptotic pathways. researchgate.net This increase in intracellular ROS is often accompanied by a depletion of glutathione, a key cellular antioxidant. researchgate.net Furthermore, treatment with these compounds can lead to an arrest of the cell cycle, typically at the G0/G1 or S-phase, and an increase in DNA fragmentation, all of which are characteristic features of apoptosis. researchgate.nettbzmed.ac.ir
Antimicrobial and Antiviral Properties
The search for new agents to combat microbial and viral infections is a continuous effort in pharmaceutical research. Derivatives of this compound have shown promise in this area. For example, a piperidine-3-carboxamide derivative, N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide, exhibited a high degree of inhibition against a range of bacteria. ijpbs.com Another class of derivatives, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has been synthesized and evaluated for antiviral activity. nih.govresearchgate.net Specific compounds within this series demonstrated notable activity against the Tobacco Mosaic Virus (TMV), with inhibition rates comparable to commercial antifungals. researchgate.net These findings underscore the versatility of the chlorophenyl-phenylenediamine scaffold in developing agents with diverse anti-infective properties.
Table 1: Antimicrobial Activity of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide
| Bacterial Strain | Type | Zone of Inhibition (mm) |
|---|---|---|
| Klebsiella pneumoniae | Gram-negative | High |
| Staphylococcus aureus | Gram-positive | High |
| Shigella dysenteriae | Gram-negative | High |
| Escherichia coli | Gram-negative | High |
| Pseudomonas aeruginosa | Gram-negative | High |
| Streptococcus pneumoniae | Gram-positive | High |
| Proteus vulgaris | Gram-negative | High |
Data derived from research on piperidine-3-carboxamide derivatives. ijpbs.com
Anticancer Properties of Derivatives on Cancer Cell Lines (e.g., MCF7)
The development of novel anticancer agents is a primary focus of medicinal chemistry. Various derivatives incorporating the this compound structure have been synthesized and tested for their efficacy against cancer cell lines, including the human breast cancer cell line MCF-7.
Phenylacetamide derivatives have shown significant cytotoxic effects against MCF-7 cells, with IC50 values as low as 0.7 µM. tbzmed.ac.ir Similarly, N-(2-hydroxyphenyl)-2-phenazinamine, another derivative, demonstrated dose-dependent anti-proliferative activity against MCF-7 cells, with an IC50 of 300 µg/ml, while showing less cytotoxicity to normal cell lines. frontiersin.org The mechanism of action for these compounds often involves the induction of apoptosis, confirmed by observing cellular changes such as membrane blebbing and the formation of apoptotic bodies. frontiersin.org Research into novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives also showed potent anticancer activity against MCF-7 cells, inducing G2/M cell cycle arrest and apoptosis. nih.gov
Table 2: Anticancer Activity of Selected Derivatives on MCF-7 Cells
| Derivative Class | IC50 Value | Observed Effect |
|---|---|---|
| Phenylacetamides | 0.7 ± 0.08 µM | Cytotoxicity, Growth Inhibition |
| N-(2-hydroxyphenyl)-2-phenazinamine | 300 µg/ml | Anti-proliferative, Apoptosis Induction |
| Triazole linked benzo[d]thiazol-2-amines | Not specified | G2/M Cell Cycle Arrest, Apoptosis Induction |
Data compiled from studies on various derivative classes. tbzmed.ac.irfrontiersin.orgnih.gov
Toxicological Assessment and Safety Profiling
While exploring the therapeutic applications of chemical compounds, a thorough toxicological assessment is crucial. For this compound, safety data indicates potential hazards. It is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335). sigmaaldrich.com Handling of the compound requires personal protective equipment, including gloves, eye shields, and a dust mask. sigmaaldrich.com Closely related compounds, such as 4-chloro-1,2-phenylenediamine, have been documented as having mutagenic and carcinogenic effects in various in vitro and in vivo models, which necessitates caution. researchgate.net This toxicological profile underscores the importance of careful handling in research settings and guides the structural modifications necessary to enhance safety in the development of therapeutic derivatives. ontosight.ai
Table 3: Toxicological Profile of this compound
| Hazard Classification | Hazard Code | Target Organs |
|---|---|---|
| Skin Irritant | H315 | Skin |
| Eye Irritant | H319 | Eyes |
| Specific Target Organ Toxicity | H335 | Respiratory system |
Source: Safety data from chemical suppliers. sigmaaldrich.com
Drug Discovery and Pharmaceutical Applications
This compound serves as a valuable building block in drug discovery and development. It is recognized as an advanced intermediate in the synthesis of Clofazimine (B1669197), an antitubercular agent. seqens.com The wide range of biological activities exhibited by its derivatives—including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties—positions this chemical scaffold as a highly promising starting point for the development of new pharmaceutical agents. nih.govijpbs.comresearchgate.net The ability to modify the core structure to target different biological pathways while potentially mitigating toxicity makes it an attractive moiety for medicinal chemists aiming to address a variety of diseases.
Precursor for Bioactive Molecules
This compound is a key starting material for the synthesis of various bioactive heterocyclic compounds, most notably benzimidazoles and quinoxalines. The presence of the 1,2-phenylenediamine moiety allows for cyclization reactions with a variety of reagents to form these fused ring systems, while the 4-chlorophenyl group often contributes to the lipophilicity and electronic properties of the final molecule, which can be crucial for its biological activity.
The synthesis of benzimidazole (B57391) derivatives, for example, can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netdaneshyari.com This reaction, known as the Phillips-Ladenburg synthesis, is a common and versatile method for creating the benzimidazole core. daneshyari.com By using this compound in these reactions, researchers can introduce the 4-chlorophenyl substituent at the 1- or 2-position of the benzimidazole ring, leading to compounds with potential antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net For instance, the reaction of o-phenylenediamine (B120857) with 4-chlorobenzaldehyde (B46862) is a known route to produce 2-(4-Chlorophenyl)-1H-benzimidazole. researchgate.net
Similarly, quinoxaline (B1680401) derivatives can be synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. sapub.orgresearchgate.net These compounds are recognized for a wide range of biological applications, including antifungal, anticancer, and antiviral activities. acgpubs.org The reaction of this compound with various dicarbonyl compounds would yield a library of substituted quinoxalines, with the 4-chlorophenyl group potentially enhancing their therapeutic efficacy. The general synthetic strategies for quinoxalines often involve the reaction of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, and this method is widely applicable. sapub.org
The versatility of this compound as a precursor is evident in its ability to be incorporated into various molecular frameworks, leading to the generation of novel compounds with diverse pharmacological profiles.
| Bioactive Heterocycle | General Precursors | Potential Derivative from this compound |
| Benzimidazoles | o-Phenylenediamines, Aldehydes/Carboxylic Acids | 1- or 2-(4-Chlorophenyl)benzimidazoles |
| Quinoxalines | o-Phenylenediamines, 1,2-Dicarbonyl compounds | Substituted (4-Chlorophenyl)quinoxalines |
Development of Antileishmanial and Antiplasmodial Agents
Derivatives of this compound have shown promise in the development of novel therapeutic agents against parasitic diseases such as leishmaniasis and malaria. The structural motif of a substituted diphenylamine (B1679370) is found in various compounds exhibiting antiparasitic activity.
In the context of antileishmanial research, compounds bearing the 2-amino-4-chlorophenyl phenyl sulfide (B99878) scaffold, which is structurally related to this compound, have been investigated. Quaternization of the nitrogen atom in these analogues led to a significant increase in the inhibition of trypanothione (B104310) reductase, a key enzyme in the defense mechanism of Trypanosoma and Leishmania species. dndi.org Specifically, a derivative, (3',4'-dichlorobenzyl-[5-chloro-2 phenylsulfanylphenylamino)-propyl]-dimethylammonium chloride), demonstrated potent inhibition of Trypanosoma cruzi trypanothione reductase. dndi.org This highlights the potential of leveraging the this compound structure to design new inhibitors targeting this essential parasitic enzyme.
With respect to antiplasmodial activity, the diaryl sulfide quaternary compounds also displayed powerful antimalarial properties, suggesting a new structural framework for the design of drugs against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. dndi.org The development of new antiplasmodial agents is crucial due to the emergence of drug-resistant parasite strains. The exploration of derivatives from this compound could lead to novel compounds that are effective against these resistant strains. Research into novel tetrahydro-β-carbolines has also identified compounds with significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. unimi.it While not directly synthesized from this compound, the structure-activity relationships of these and other antiplasmodial compounds often highlight the importance of specific aromatic substitutions, such as the chlorophenyl group, for enhanced activity.
The following table summarizes the potential applications of this compound derivatives in antiparasitic drug discovery:
| Disease | Target Organism | Potential Therapeutic Target |
| Leishmaniasis | Leishmania species | Trypanothione Reductase |
| Malaria | Plasmodium falciparum | Various (e.g., enzymes, heme detoxification pathway) |
Advanced Materials Science Applications of N 4 Chlorophenyl 1,2 Phenylenediamine
Polymer Precursors and Additives
As a diamine, N-(4-Chlorophenyl)-1,2-phenylenediamine possesses the requisite functional groups to participate in polymerization reactions, particularly in the formation of polyamides and other condensation polymers. Its incorporation into a polymer backbone can influence the final properties of the material.
Enhancing Thermal Stability in Polyamide Resins
Role in Polymer Production
In a broader context, this compound serves as a precursor in the synthesis of various polymers. Its primary role is as a monomer that can be integrated into polymer chains through its two amino groups. This bifunctionality allows it to react with dicarboxylic acids or their derivatives to form polyamides, or with other monomers to create a range of copolymers. The presence of the chlorophenyl group is expected to impart specific properties to the resulting polymer, such as altered solubility, and potentially influence its thermal and electrical characteristics. Beyond this, it is also utilized in the preparation of monoaminophenazine dyes sigmaaldrich.com.
Functional Materials Development
The application of this compound extends to the development of functional materials where its electronic and structural properties can be exploited.
One significant application is in the development of conductive polymers. It has been used as a crucial precursor in the synthesis of donor-acceptor conjugated polymers. Specifically, its integration into benzothiadiazole-based polymer architectures has been a notable advancement in this area, leading to polymers with enhanced electrical conductivity and charge transport properties.
Furthermore, this compound has been identified as an effective cross-linking agent in the fabrication of graphene oxide nanocomposites. Its bifunctional nature, with two amino groups capable of forming covalent bonds, facilitates the creation of three-dimensional network structures within the nanocomposite, which can significantly enhance the mechanical, thermal, and electrical properties of the resulting material.
Electrochemical Behavior and Applications
The electrochemical properties of this compound and its derivatives are of interest for applications in sensors and electronic devices. While detailed electrochemical studies specifically on this compound are limited in publicly accessible literature, the electrochemical behavior of related compounds provides some insights.
For instance, studies on the electropolymerization of o-phenylenediamine (B120857) have been conducted, demonstrating the formation of polymer films on electrode surfaces. The electrochemical properties of these films are influenced by factors such as pH and the presence of other ions. While not directly focused on the N-(4-Chlorophenyl)-substituted derivative, this research indicates the potential for this compound to be used in the fabrication of electroactive polymer films. These films could find applications in the development of chemical sensors and biosensors.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways with Enhanced Sustainability
Traditional methods for synthesizing diarylamines, including N-(4-Chlorophenyl)-1,2-phenylenediamine, often rely on transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig, Chan-Evans-Lam, and Ullmann reactions. acs.org While effective, these methods can present challenges related to catalyst cost, toxicity, and waste generation. Consequently, a strong demand exists for more efficient and environmentally friendly protocols. acs.org
Emerging research is actively pursuing greener synthetic alternatives. Key areas of development include:
Waste-Minimized Strategies: One approach focuses on waste-minimization in Buchwald-Hartwig couplings by using heterogeneous catalysts like Pd/C and employing azeotropic mixtures of greener solvents, such as cyclopentyl methyl ether (CPME) and water. rsc.orgresearchgate.net This strategy allows for the recovery and reuse of the catalyst, ligand, and solvent, significantly reducing waste generation. rsc.orgresearchgate.net
Acceptorless Dehydrogenative Aromatization: Novel catalytic procedures using gold-palladium alloy nanoparticles (Au–Pd/TiO2) have been developed for the synthesis of diarylamines from readily available starting materials like cyclohexylamines and cyclohexanones. semanticscholar.org This method is environmentally benign, and the heterogeneous catalyst can be reused multiple times without significant loss of activity. semanticscholar.org
Metal-Free Synthesis: A notable advancement is the development of one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines. acs.org This method proceeds under mild conditions with high atom economy, involving an imine formation followed by an oxidative rearrangement and a light-induced deformylation step. acs.org
Alternative Reagents: Research into nitrosonium-initiated C–N bond formation presents another sustainable route. This protocol utilizes economical and eco-friendly reagents like nitrates/alkyl nitrites, oxygen, and iron powder. acs.org
These sustainable approaches, summarized in the table below, highlight a clear trend towards reducing environmental impact in the synthesis of this compound and related diarylamines.
| Sustainable Synthetic Strategy | Key Features | Catalysts/Reagents | Advantages |
| Waste-Minimized Buchwald-Hartwig Coupling | Utilizes greener solvents and enables catalyst/solvent recycling. rsc.orgresearchgate.net | Heterogeneous Pd/C | Reduced waste, enhanced process circularity. rsc.orgresearchgate.net |
| Acceptorless Dehydrogenative Aromatization | Synthesizes diarylamines from cyclohexylamines/cyclohexanones. semanticscholar.org | Au–Pd/TiO2 nanoparticles | Environmentally benign, reusable catalyst. semanticscholar.org |
| Metal-Free One-Pot Synthesis | Employs aromatic aldehydes and amines as starting materials. acs.org | None (light-induced) | High atom economy, mild conditions, avoids metal catalysts. acs.org |
| Nitrosonium-Initiated C–N Bond Formation | Uses economical and environmentally friendly reagents. acs.org | Nitrates/alkyl nitrites, O2, Fe powder | Complements transition metal-catalyzed methods. acs.org |
Exploration of New Chemical Reactions and Derivatization
This compound serves as a versatile building block for creating a wide array of derivatives with diverse functionalities. Its unique structure, featuring two amine groups, allows for a range of chemical transformations.
Future research will likely focus on:
Synthesis of Heterocycles: The compound is a key precursor for synthesizing benzimidazole (B57391) derivatives. For instance, reaction with arylidene malononitrile (B47326) in water or under solvent-free conditions provides a green and efficient route to 2-aryl benzimidazoles. scirp.org
Formation of Biologically Active Scaffolds: The core structure can be incorporated into more complex molecules with potential therapeutic value. For example, it can be used to synthesize:
Thiadiazole Sulfonamides: Derivatives incorporating both 1,3,4-thiadiazole (B1197879) and sulfonamide moieties have been synthesized and show promising antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov
Piperidine Carboxamides: N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide has been synthesized and demonstrates antimicrobial activity against various bacterial and fungal strains. ijpbs.com
Nicotinanilides: N-(4-chlorophenyl)-2-hydroxynicotinamide derivatives have exhibited potent anti-inflammatory activity. researchgate.net
Development of Novel Dyes: As a diamine, it is a foundational component for monoaminophenazine dyes. sigmaaldrich.com
The derivatization potential allows for the creation of libraries of novel compounds for screening in various applications, from medicine to materials.
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound and its derivatives. researchgate.netdoi.org
Emerging research avenues in this area include:
Reaction Mechanism Elucidation: DFT calculations can model transition states and reaction pathways, providing insights that can help optimize reaction conditions and develop new synthetic strategies. acs.org
Predicting Electronic and Optical Properties: Computational methods are used to predict key electronic properties such as HOMO-LUMO energy gaps, which are crucial for designing materials for optoelectronic devices. bohrium.com Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, correlating theoretical predictions with experimental observations. bohrium.comdoi.org
Structure-Activity Relationship (SAR) Studies: By modeling the interaction of derivatives with biological targets, such as enzymes or receptors, computational studies can guide the design of more potent therapeutic agents. nih.gov Molecular docking simulations, for example, can predict the binding modes and affinities of molecules within the active site of a protein, which is crucial for drug design. nih.gov
NLO Properties Prediction: The nonlinear optical (NLO) properties of new derivatives can be calculated to identify promising candidates for applications in photonics and optoelectronics. bohrium.com
These predictive models accelerate the research and development cycle by allowing scientists to prioritize the synthesis of compounds with the most promising characteristics.
Targeted Therapeutic Applications and Drug Design
Derivatives of this compound are emerging as promising scaffolds for the development of new therapeutic agents. The presence of the chlorophenyl and phenylenediamine moieties provides a versatile platform for structural modifications to target various biological pathways.
Future research is focused on several key therapeutic areas:
Antimicrobial Agents: Novel compounds incorporating the N-(4-chlorophenyl) moiety have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijpbs.comresearchgate.net
Anti-inflammatory Drugs: N-(substituted phenyl)-2-hydroxynicotinanilides, including the 4-chloro variant, have shown significant anti-inflammatory properties in both in vitro and in vivo models. researchgate.net
Antiviral Compounds: As mentioned, 1,3,4-thiadiazole sulfonamide derivatives have demonstrated potential as antiviral agents. nih.gov
Analgesics: Derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and shown to exhibit significant analgesic activity. nih.gov
Antidiabetic Agents: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.gov
The design of these targeted therapies often involves synthesizing a series of related compounds to establish clear structure-activity relationships, guiding the development of more effective and selective drugs.
Investigation into Unexplored Material Science Potentials
The rigid, aromatic structure of phenylenediamine derivatives makes them attractive candidates for the development of high-performance polymers and electronic materials.
Emerging research in material science is exploring:
High-Performance Polymers: Aromatic polyamides and polyimides containing triphenylamine (B166846) units, which can be derived from phenylenediamines, are known for their high thermal stability and good mechanical properties. ntu.edu.twresearchgate.net These polymers are often soluble in organic solvents, allowing them to be cast into flexible, tough films. ntu.edu.twresearchgate.net
Hole-Transport Materials: Triphenylamine-containing polymers are being investigated for their potential as hole-transporting layer materials in organic electroluminescent (OEL) devices. ntu.edu.tw Arylamine polymers, in general, can form amorphous layers with high glass transition temperatures, making them suitable for use in two-layer electroluminescent devices. researchgate.net
Conducting Polymers: Poly(p-phenylenediamine) and its derivatives are a class of conducting polymers that have attracted attention due to their high environmental and thermal stability. tandfonline.com While the homopolymers often have poor solubility, copolymerization, for instance with o- or p-toluidine, can modify properties like electrical conductivity. imt.si
Future work will likely focus on fine-tuning the polymer backbone by incorporating this compound or its derivatives to optimize electronic properties, solubility, and processability for advanced applications in organic electronics.
Q & A
Q. What are the established synthetic routes for N-(4-Chlorophenyl)-1,2-phenylenediamine, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions between substituted anilines and aromatic diamines. For example, microwave-assisted synthesis (e.g., reacting 1,2-phenylenediamine derivatives with 4-chloroaniline in acidic media) can reduce reaction times from hours to minutes while maintaining yields of 70–85% . Conventional methods, such as refluxing in methanol with triethylamine, achieve comparable yields (~85%) but require longer reaction times (4–48 h) . Key variables include solvent polarity (methanol vs. DMF), acid catalysts (HCl), and temperature control.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- NMR spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, aromatic protons in the 1,2-diamine moiety resonate at δ 6.4–7.3 ppm, while the chlorophenyl group shows distinct splitting patterns (e.g., δ 7.06–7.31 for coupled protons) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H] at m/z 403.0608 for a dinitrophenyl derivative) .
- Melting point analysis : Pure derivatives exhibit sharp melting points (e.g., 209–211°C for a fluorinated analog), with deviations indicating impurities .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a precursor for:
- Benzimidazolium salts : Used in Suzuki-Miyaura cross-coupling reactions under mild conditions (70–92% yields) .
- Imine traps : Facilitates aerobic oxidative C–H functionalization in catalytic systems, though yields are lower (≤60%) compared to N-methyl analogs due to steric hindrance .
- Heterocyclic derivatives : Forms anti-tuberculosis benzimidazoles via cyclization with carboxylic acids .
Advanced Research Questions
Q. How does the electron-withdrawing 4-chlorophenyl group influence reactivity in catalytic applications?
The 4-chlorophenyl substituent reduces electron density on the diamine nitrogen, slowing imine formation in oxidative C–H functionalization. This necessitates longer reaction times (48 h vs. 24 h for N-methyl analogs) to achieve comparable yields. Computational studies suggest the chlorine atom increases the LUMO energy of intermediates, requiring harsher conditions .
Q. What strategies optimize reaction efficiency when using this compound in cross-coupling reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in benzimidazolium salt synthesis .
- Catalyst design : Palladium complexes with bulky ligands mitigate steric effects from the chlorophenyl group, improving turnover numbers in Suzuki reactions .
- Microwave irradiation : Accelerates cyclization steps, reducing side-product formation in benzimidazole synthesis .
Q. How can researchers address contradictions in bioactivity data for derivatives of this compound?
Discrepancies in anti-HBV or anti-TB activity often stem from:
- Purity issues : Residual solvents (e.g., methanol) in synthesized compounds can skew in vitro assays. Validate purity via HPLC (>98% by area) .
- Structural analogs : Subtle changes (e.g., nitro vs. methoxy substituents) drastically alter bioactivity. Use SAR studies to identify critical functional groups .
Q. What mechanistic insights explain the reduced yields in large-scale syntheses of this compound derivatives?
At scale, competing side reactions (e.g., dimerization or oxidation) become significant. Kinetic studies reveal that maintaining an inert atmosphere (N/Ar) and controlled heating rates (≤2°C/min) suppress byproducts .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Storage : Keep under anhydrous conditions at 2–8°C to prevent oxidation .
- Safety : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (refer to SDS guidelines) .
Q. How should researchers validate the purity of this compound for mechanistic studies?
Combine chromatographic (HPLC, TLC) and spectroscopic methods:
- HPLC : Use a C18 column with UV detection at 254 nm; retention times should match reference standards .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., CHClN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
